molecular formula C14H9BrClNOS B6222205 4-[(5-bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile CAS No. 2758002-48-9

4-[(5-bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile

Cat. No.: B6222205
CAS No.: 2758002-48-9
M. Wt: 354.6
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Description

4-[(5-bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile is an organic compound with a complex structure that includes bromine, methoxy, sulfanyl, and chlorobenzonitrile groups

Properties

CAS No.

2758002-48-9

Molecular Formula

C14H9BrClNOS

Molecular Weight

354.6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenyl sulfide, followed by a nucleophilic substitution reaction with 2-chlorobenzonitrile. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[(5-bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine and chlorine sites.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.

Scientific Research Applications

4-[(5-bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(5-bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-bromo-2-methoxyphenyl)sulfanyl]benzonitrile
  • 4-[(5-bromo-2-methoxyphenyl)sulfanyl]oxane
  • 4-(5-bromo-2-methoxyphenyl)-2-methylthiazole

Uniqueness

What sets 4-[(5-bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

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